6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with 2-methyl-1-propylamine in the presence of a coupling agent such as carbonyldiimidazole (CDI) to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine: Shares a similar core structure but lacks the 2-methylpropyl substituent.
4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine: Lacks the methyl and 2-methylpropyl groups.
Uniqueness
6-Methyl-2-(2-methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. These structural differences can result in distinct pharmacological profiles and applications .
Properties
Molecular Formula |
C11H19N3 |
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Molecular Weight |
193.29 g/mol |
IUPAC Name |
6-methyl-2-(2-methylpropyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H19N3/c1-8(2)4-10-5-11-12-6-9(3)7-14(11)13-10/h5,8-9,12H,4,6-7H2,1-3H3 |
InChI Key |
JYBXSIZBVJCXHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=CC(=NN2C1)CC(C)C |
Origin of Product |
United States |
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